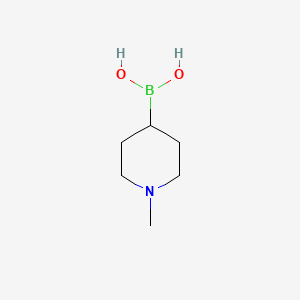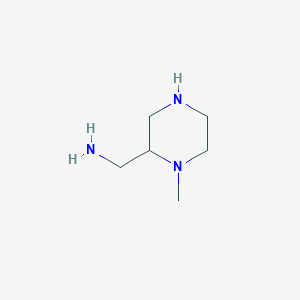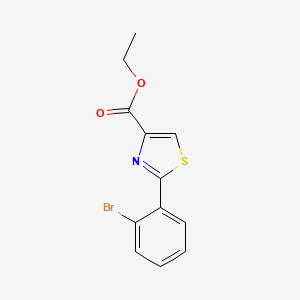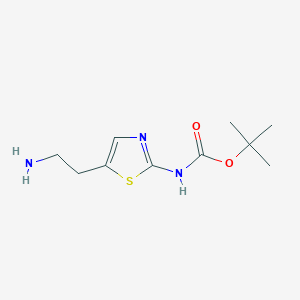
5-(Aminomethyl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)piperazine-2,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H9N3O2 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Amino Acid Derivatives
5-(Aminomethyl)piperazine-2,3-dione, as a derivative of methylene piperazine-2,5-diones, is important in the synthesis of amino acid derivatives. Chai and King (1995) illustrated how methylene piperazinediones can be used as synthetic intermediates for amino acid derivatives, with notable chiral induction in carbon-carbon bond forming reactions (Chai & King, 1995).
Biological Activity
The compound has relevance in the field of medicinal chemistry. Mohanty et al. (2015) synthesized a series of 5-(aminomethylene)thiazolidine-2,4-diones, including variants with piperazine moieties, which exhibited significant antibacterial and antifungal activities (Mohanty et al., 2015).
Material Science and Organic Anion/Cation Acceptors
The heterocyclic system of piperazine-2,5-dione, a close relative of this compound, finds unique applications in material science and as an acceptor for organic anions or metal cations. Cho et al. (2004) reported on the synthesis and diverse applications of piperazine-2,5-diones (Cho et al., 2004).
Targeting NMDA Receptor Glycine Site
The compound's analog, 3-(aminomethyl)piperazine-2,5-dione, was identified as a novel NMDA glycine site inhibitor, indicating potential implications in neurological research. Nguyen et al. (2009) synthesized and tested this compound, demonstrating its relevance as a drug target for synaptic plasticity, learning, and memory (Nguyen et al., 2009).
Synthesis of Cyclic Dipeptides
Lihua et al. (2010) described the synthesis of cyclodipeptide bis(phenylmethyl) piperazine-2,5-dione, demonstrating the utility of similar compounds in synthesizing cyclic dipeptides, which have various applications in pharmaceuticals and organic chemistry (Lihua et al., 2010).
Organic Crystal Engineering
The molecule and its derivatives are also used in organic crystal engineering, which has implications in developing new materials and understanding molecular interactions. Weatherhead-Kloster et al. (2005) synthesized a variant of piperazine-2,5-dione and studied its crystalline forms and hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).
Propiedades
IUPAC Name |
5-(aminomethyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-1-3-2-7-4(9)5(10)8-3/h3H,1-2,6H2,(H,7,9)(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGANRDWMKINNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(=O)N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
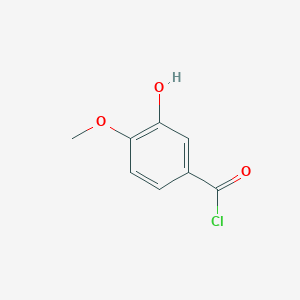

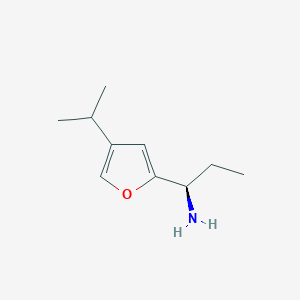
![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)

